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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of ENV105 (carotuximab) performance in established disease models,
supported by experimental data.

ENV105 is an investigational first-in-class monoclonal antibody that targets CD105 (endoglin),
a protein identified as a key driver of resistance to various cancer treatments. Upregulation of
CD105 in response to standard therapies is associated with treatment resistance and disease
relapse. By targeting CD105, ENV105 aims to reverse this drug resistance and restore the
effectiveness of standard cancer therapies.[1]

Performance in Established Disease Models

ENV105 is currently undergoing clinical evaluation in metastatic castration-resistant prostate
cancer (nCRPC) and non-small cell lung cancer (NSCLC).

Metastatic Castration-Resistant Prostate Cancer
(mMCRPC)

An ongoing Phase 2 clinical trial (NCT05534646) is evaluating the safety and efficacy of
ENV105 in combination with the androgen receptor signaling inhibitor (ARSI) apalutamide in
patients with mCRPC who have progressed on at least one prior ARSI therapy.[2][3]

Interim Efficacy and Safety Data (Phase 2, NCT05534646)
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The trial includes a safety lead-in cohort of 10 patients, with interim analysis demonstrating a

favorable safety profile with no dose-limiting toxicities or unexpected adverse events.[1][4]

Efficacy data from this cohort has shown promising results compared to standard-of-care

therapies.

Performance Metric

ENV105 + Apalutamide
(Interim Phase 2 Data)

Standard of Care
(HistoricallTrial
Comparators)

Median Progression-Free
Survival (PFS)

13.7 months

3.7 months (2nd or 3rd line
hormone therapy - CARD trial)

[5]

8.0 months (Chemotherapy -
cabazitaxel in CARD trial)[5]

Clinical Benefit Rate

86% of patients showed

clinical benefit

Not directly comparable, but
indicates a high rate of disease

control.

Prostate-Specific Antigen
(PSA) Response

7 out of 9 evaluable patients
showed a decrease in PSA

from baseline

Varies by treatment; a 250%
decline is a common measure

of response.[6]

Safety

Well-tolerated; no Grade 3 or 4
toxicities reported in the safety
lead-in.[1][4]

Chemotherapy is associated

with greater toxicity.[5]

Non-Small Cell Lung Cancer (NSCLC)

A Phase 1 clinical trial (NCT05401110) is currently underway to evaluate the safety and

tolerably of ENV105 in combination with osimertinib for the treatment of advanced, EGFR-

mutated NSCLC in patients who have developed resistance to osimertinib or have shown

partial sensitivity.[7][8] Preclinical models have suggested that targeting CD105 with ENV105

can restore treatment sensitivity to EGFR-targeted therapies like osimertinib.[9]

Mechanism of Action: Targeting the CD105
Signaling Pathway
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CD105, or endoglin, is a transmembrane glycoprotein that acts as a co-receptor for the
Transforming Growth Factor-beta (TGF-[3) signaling complex. It is highly expressed on
proliferating endothelial cells and is crucial for angiogenesis, the formation of new blood
vessels that tumors need to grow and metastasize.[10][11] In endothelial cells, TGF-[3 signaling
can proceed through two distinct type | receptors (ALK1 and ALKS5) with opposing effects on
cell proliferation. CD105 is believed to promote the pro-angiogenic ALK1 pathway. By blocking
CD105, ENV105 is thought to inhibit angiogenesis and restore sensitivity to anti-cancer
therapies.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://ar.iiarjournals.org/content/41/3/1219
https://cuaj.ca/index.php/journal/article/download/1146/938/0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Membrane

TGF-B

ENV105

Inhibitid

CD105

(Endoglin) BMP9
- C irtoplasm
ERK/MAPK
Pathway
SMAD4 SMAD4 |-t

Gene Expression

Proliferation

Click to download full resolution via product page

Caption: CD105 signaling pathway in endothelial cells and ENV105's mechanism of action.
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Experimental Protocols
Phase 2 Study of Apalutamide with Carotuximab in
MCRPC (NCT05534646)

This is an open-label, multi-site study with a safety lead-in followed by a randomized Phase 2

stage.[2]

» Patient Population: Men with mCRPC who have progressed on a prior androgen receptor
signaling inhibitor (ARSI) therapy. Patients who have had prior docetaxel in the castration-
sensitive setting are permitted. Key exclusion criteria include recent thrombotic or
cardiovascular events.[3]

¢ Intervention:

o Safety Lead-in (n=10): Apalutamide (240 mg daily) in combination with intravenous
carotuximab. The dosing for carotuximab is 3 mg/kg on day 1 of cycle 1, 7 mg/kg on day 4,
10 mg/kg on days 8, 15, and 22, and then 15 mg/kg on day 1 of cycle 2 and every 4
weeks thereafter.[4]

o Randomized Phase 2 (n=90): Patients are randomized 1:1 to receive either apalutamide
alone or apalutamide in combination with carotuximab. Patients in the apalutamide alone
arm are permitted to cross over to the combination therapy upon radiographic progression.

[31[4]
e Primary Endpoint: Radiographic progression-free survival (rPFS).[3]

e Secondary Endpoints: Incidence of adverse events, overall response rate (ORR), and
biochemical progression-free survival.[2]

Assessment of Endpoints:

o Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to
the first evidence of radiographic disease progression as assessed by Response Evaluation
Criteria in Solid Tumors (RECIST 1.1) and Prostate Cancer Working Group 3 (PCWG3)
criteria, or death from any cause.[2][5] Radiographic progression in bone is defined by the
appearance of two or more new lesions on a bone scan.[12]
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» PSA Response: A PSA decline of at least 50% from baseline, confirmed by a second PSA
value 4 or more weeks later, is a common measure of response.[6]

Phase 1 Study of Osimertinib with Carotuximab in
NSCLC (NCT05401110)

This is an open-label, Phase 1 trial to evaluate the safety and determine the recommended
Phase 2 dose (RP2D) of the combination therapy.[8]

o Patient Population: Patients with advanced, EGFR-mutated NSCLC who have developed
resistance to or have partial sensitivity to osimertinib. Patients with untreated, asymptomatic,
and stable brain metastases are allowed.[8]

« Intervention: Osimertinib administered orally daily (40mg or 80mg) in combination with
carotuximab administered intravenously (10mg/kg or 15 mg/kg) weekly for the first four
weeks, then every two weeks.[13]

» Primary Endpoint: Number of adverse events and dose-limiting toxicities to determine the
recommended Phase 2 dose.[7]

o Secondary Endpoints: Objective response rate, duration of response, progression-free
survival, and disease control rate.[8]
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Caption: Experimental workflow for the Phase 2 clinical trial of ENV105 in mCRPC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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